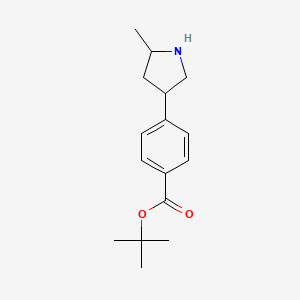

tert-Butyl 4-(5-methylpyrrolidin-3-yl)benzoate

CAS No.:

Cat. No.: VC17738739

Molecular Formula: C16H23NO2

Molecular Weight: 261.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23NO2 |

|---|---|

| Molecular Weight | 261.36 g/mol |

| IUPAC Name | tert-butyl 4-(5-methylpyrrolidin-3-yl)benzoate |

| Standard InChI | InChI=1S/C16H23NO2/c1-11-9-14(10-17-11)12-5-7-13(8-6-12)15(18)19-16(2,3)4/h5-8,11,14,17H,9-10H2,1-4H3 |

| Standard InChI Key | PAHZNDSLHAFTTF-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(CN1)C2=CC=C(C=C2)C(=O)OC(C)(C)C |

Introduction

tert-Butyl 4-(5-methylpyrrolidin-3-yl)benzoate is a chemical compound that belongs to the class of esters, specifically derived from benzoic acid and tert-butyl alcohol. It features a pyrrolidine ring, which contributes to its structural complexity and potential biological activity. This compound is of interest in various fields, including organic synthesis and medicinal chemistry.

Synthesis of tert-Butyl 4-(5-methylpyrrolidin-3-yl)benzoate

The synthesis of tert-Butyl 4-(5-methylpyrrolidin-3-yl)benzoate typically involves the esterification of 4-(5-methylpyrrolidin-3-yl)benzoic acid with tert-butyl alcohol. This reaction is commonly catalyzed by acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, and conducted under reflux conditions to ensure complete conversion to the ester.

Mechanism of Action and Applications

The mechanism of action for tert-Butyl 4-(5-methylpyrrolidin-3-yl)benzoate primarily involves its hydrolysis to release active benzoic acid derivatives, which can interact with biological targets such as enzymes or receptors. The pyrrolidine ring may enhance binding affinity due to its conformational flexibility. This compound's versatility makes it a valuable asset in both academic research and industrial applications, contributing to advancements in chemistry and medicine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume